Regioisomeric Identity: Confirmed 5-Bromo-6-methyl Substitution by InChI and Canonical SMILES
5-Bromo-6-methylphthalide is unambiguously distinguished from its nearest regioisomers—5-bromo-4-methylphthalide and 5-bromo-7-methylphthalide—by its unique InChI string (InChI=1S/C9H7BrO2/c1-5-2-7-6(3-8(5)10)4-12-9(7)11/h2-3H,4H2,1H3) and canonical SMILES (CC1=C(C=C2COC(=O)C2=C1)Br) . The InChIKey is IRUDYCTYMRMENS-UHFFFAOYSA-N, providing a hash-based, collision-resistant identifier that is orthogonal to nomenclature . In contrast, 5-bromo-4-methylphthalide bears the InChIKey IRAKZLQFUGTIGE-UHFFFAOYSA-N [1]. These orthogonal identifiers enable definitive identity verification prior to procurement, eliminating the risk of receiving an incorrect regioisomer.
| Evidence Dimension | Regioisomeric identity (InChIKey) |
|---|---|
| Target Compound Data | IRUDYCTYMRMENS-UHFFFAOYSA-N (5-Br, 6-CH₃) |
| Comparator Or Baseline | IRAKZLQFUGTIGE-UHFFFAOYSA-N (5-Br, 4-CH₃ isomer) |
| Quantified Difference | InChIKey second block differs (YMRMENS vs. UGTIGE); connectivity distinct at position of methyl substitution |
| Conditions | Canonical SMILES and InChI computation per IUPAC standards |
Why This Matters
Receiving the wrong regioisomer (e.g., 5-bromo-4-methylphthalide) would compromise any ROMK inhibitor synthesis, as the incorrect connectivity precludes formation of the intended patent-specified intermediate.
- [1] Google Patents. US9056859B2. Chemical listing: 5-bromo-4-methyl-3H-2-benzofuran-1-one, InChIKey IRAKZLQFUGTIGE-UHFFFAOYSA-N. Line 317. View Source
